molecular formula C12H22O14S B561719 Lactose-3'-sulfate CAS No. 159358-51-7

Lactose-3'-sulfate

Cat. No.: B561719
CAS No.: 159358-51-7
M. Wt: 422.354
InChI Key: ZMPFTLRVVIHHOO-YAEJXKJKSA-N
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Description

Lactose-3’-sulfate, also known as 4-O-(3-O-Sulfo-β-D-galactopyranosyl)-D-glucose, is a biochemical reagent used primarily in glycobiology research. Glycobiology is the study of the structure, synthesis, biology, and evolution of sugars. This compound is particularly significant in the study of carbohydrate chemistry, glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

Lactose-3’-sulfate can be synthesized through the sulfation of lactose. The process involves the selective sulfation of the primary hydroxy groups of lactose. One common method includes treating lactose with a sulfating agent such as sulfur trioxide-pyridine complex in a suitable solvent like dimethylformamide (DMF) at room temperature. The reaction typically takes 24 hours to complete, resulting in the formation of lactose-3’-sulfate .

Industrial Production Methods

Industrial production of lactose-3’-sulfate follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The sulfation reaction is carefully monitored, and the product is purified using techniques such as crystallization and chromatography to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Lactose-3’-sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Lactose-3’-sulfate has a wide range of applications in scientific research:

Mechanism of Action

Lactose-3’-sulfate exerts its effects by interacting with specific proteins and enzymes involved in glycan recognition and metabolism. It binds to lectins, which are proteins that recognize and bind to specific carbohydrate structures. This interaction plays a crucial role in cell-cell communication, immune response, and pathogen recognition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lactose-3’-sulfate is unique due to its specific sulfation at the 3’ position of the galactose moiety. This specific modification imparts distinct biochemical properties, making it a valuable tool in glycobiology research .

Properties

IUPAC Name

[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O14S/c13-1-3-5(15)10(26-27(20,21)22)8(18)12(24-3)25-9-4(2-14)23-11(19)7(17)6(9)16/h3-19H,1-2H2,(H,20,21,22)/t3-,4-,5+,6-,7-,8-,9-,10+,11?,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMPFTLRVVIHHOO-YAEJXKJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)OS(=O)(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)O)O)CO)O)OS(=O)(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00857915
Record name 4-O-(3-O-Sulfo-beta-D-galactopyranosyl)-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159358-51-7
Record name 4-O-(3-O-Sulfo-beta-D-galactopyranosyl)-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lactose-3'-sulfate
Reactant of Route 2
Lactose-3'-sulfate
Reactant of Route 3
Lactose-3'-sulfate
Reactant of Route 4
Lactose-3'-sulfate
Reactant of Route 5
Lactose-3'-sulfate
Reactant of Route 6
Lactose-3'-sulfate

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